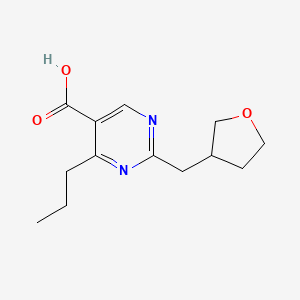
2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid” is a complex organic molecule. It likely contains an oxolane (tetrahydrofuran) ring, a pyrimidine ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “2-Methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide” can be synthesized through a multistep process involving the reaction of 4-carboxy-5-aminoimidazole-1-β-D-ribofuranoside (CAIR) with 3-methyl-1-butanol in the presence of an acid catalyst.Scientific Research Applications
Heterocyclic Derivative Syntheses
A study explored the catalytic reactions of prop-2-ynyl alpha-ketoesters and alpha-ketoamides to synthesize heterocyclic compounds like tetrahydrofuran, dioxolane, and oxazoline derivatives. This process, facilitated by palladium-catalyzed oxidative carbonylation, highlights the versatility of using such compounds in creating pharmacologically relevant structures (Bacchi et al., 2005).
Co-crystal Formation
Research on 2-aminopyrimidine and its interaction with carboxylic acid groups from phenylenediacetic acid molecules demonstrates the capability of such compounds to form co-crystals, revealing potential applications in material science for creating novel molecular assemblies (Chinnakali et al., 1999).
Selective Esterifications
Investigations into selective esterifications of primary alcohols in the presence of water show the efficacy of Oxyma and its derivatives in such chemical processes. This research provides insights into more efficient and environmentally friendly synthetic routes for esterification, applicable in pharmaceutical manufacturing (Wang et al., 2012).
Antiallergic Compound Synthesis
The synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their derivatives showcased potential antiallergic activity. This study underscores the therapeutic application possibilities of such compounds in developing new antiallergic medications (Nohara et al., 1985).
Coordination Polymers
Research into lanthanide-based coordination polymers assembled from aromatic carboxylic acids demonstrates the application of such compounds in the synthesis of materials with unique photophysical properties. These findings are relevant for the development of new materials for optical and electronic devices (Sivakumar et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-(oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-3-11-10(13(16)17)7-14-12(15-11)6-9-4-5-18-8-9/h7,9H,2-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCMOZVCWWXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)

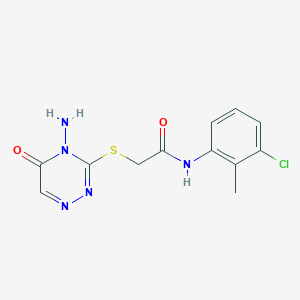
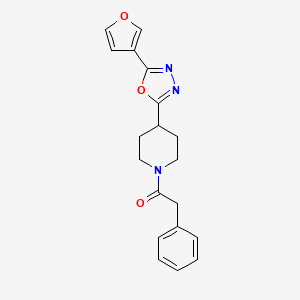
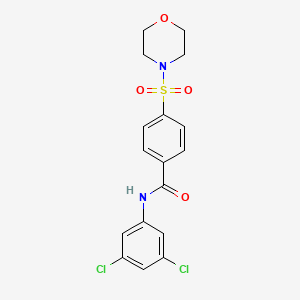
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)
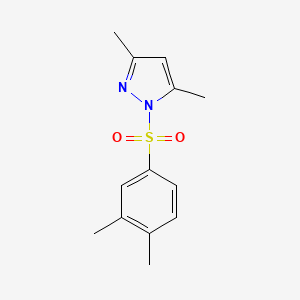

![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)